molecular formula C15H22O2 B13815902 3-Phenylpropyl 4-methylpentanoate

3-Phenylpropyl 4-methylpentanoate

Cat. No.: B13815902
M. Wt: 234.33 g/mol
InChI Key: GOARLSYMDFAJIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 3-methylbutanoic acid with 3-phenylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

3-methylbutanoic acid+3-phenylpropanolbutanoic acid, 3-methyl-, 3-phenylpropyl ester+water\text{3-methylbutanoic acid} + \text{3-phenylpropanol} \rightarrow \text{butanoic acid, 3-methyl-, 3-phenylpropyl ester} + \text{water} 3-methylbutanoic acid+3-phenylpropanol→butanoic acid, 3-methyl-, 3-phenylpropyl ester+water

Industrial Production Methods

In industrial settings, the production of butanoic acid, 3-methyl-, 3-phenylpropyl ester may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 3-methylbutanoic acid and 3-phenylpropanol.

    Reduction: 3-methylbutanol and 3-phenylpropanol.

    Transesterification: A new ester and alcohol depending on the reactants used.

Scientific Research Applications

Butanoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the parent acid and alcohol, which can then exert their biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or as a fragrance component.

Comparison with Similar Compounds

Butanoic acid, 3-methyl-, 3-phenylpropyl ester can be compared with other similar esters, such as:

The uniqueness of butanoic acid, 3-methyl-, 3-phenylpropyl ester lies in its specific ester linkage and the presence of both a 3-methylbutanoic acid and a 3-phenylpropanol moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-phenylpropyl 4-methylpentanoate

InChI

InChI=1S/C15H22O2/c1-13(2)10-11-15(16)17-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3

InChI Key

GOARLSYMDFAJIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

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